- Method and device for preparation of compounds using isobutyric acid and acetic anhydrideDehydration process for making isobutyric anhydride from isobutyric acid and acetic anhydride, China, , ,
Cas no 64-19-7 (Acetic acid)
Acetic acid structure
Acetic acid
Acetic acid Properties
Names and Identifiers
-
- Acetic acid
- Glacial acetic acid
- Acetic acid solution
- Acetic Acid Glacial BP
- Natural Acetic Acid
- Acetic acid,food grade
- Acetic Acid Glacial
- GAA
- Acetate
- by weight
- HAC
- of a concentration of more than 10 per cent
- of acetic acid
- Acetic acid (glacial) 100%
- Acetic Acid
- GlacialAceticAcid
- glaclalaceticacid
- Acetic acid [JAN]
- SR-01000944354
- Acetic-13C2 acid (8CI,9CI)
- EINECS 200-580-7
- ORLEX HC COMPONENT ACETIC ACID, GLACIAL
- Acetic acid, puriss., meets analytical specification of Ph. Eur., BP, USP, FCC, 99.8-100.5%
- Acidum aceticum
- acetic acid-
- NSC-132953
- Acetic acid LC/MS Grade
- NSC-115870
- Acetic acid 0.25% in plastic container
- Ethanoat
- Essigsaeure [German]
- Acetic acid, extra pure, 99.8%
- UN2789
- Acetic acid, JIS special grade, >=99.7%
- TRIDESILON COMPONENT ACETIC ACID, GLACIAL
- HOOCCH3
- SR-01000944354-1
- Otic Tridesilon
- Acetic acid, p.a., ACS reagent, reag. ISO, reag. Ph. Eur., 99.8%
- Acetic acid, >=99.99% trace metals basis
- Acide acetique [French]
- NSC406306
- Kyselina octova
- NSC-111201
- Methanecarboxylate
- Acetic acid, AR, >=99.8%
- ACETIC ACID [WHO-IP]
- BRN 0506007
- MeCO2H
- CH3COOH
- Acetic acid-17O2
- NCGC00255303-01
- acetic -acid
- D00010
- CHEMBL539
- 64-19-7
- 1ST7505
- Ethylic acid
- Glacial Acetic Acid, Pharmaceutical Secondary Standard; Certified Reference Material
- Acetic acid, >=99.7%, SAJ super special grade
- STL264240
- Pyroligneous acid
- UN2790
- AcOH
- Orlex
- Acetic Acid [for LC-MS]
- USEPA/OPP Pesticide Code: 044001
- Q47512
- Acetic acid, puriss., >=80%
- Acetic acid, glacial
- aceticacid
- DTXSID001043500
- Tox21_301453
- WLN: QV1
- A2035
- HOAc
- C00033
- ACETIC ACID [II]
- DB03166
- Azijnzuur
- ACETIC ACID (MART.)
- Acetic acid, >=99.7%
- ACETIC ACID [MART.]
- Acetic acid (natural)
- Acetic acid (JP18/NF)
- Acetic acid 1000 microg/mL in Methanol
- DTXCID304394
- Acetic acid, ACS reagent
- C2:0
- Vinegar acid
- UN 2790 (Salt/Mix)
- Acido acetico
- ACETIC-1-13C-2-D3 ACID-1 H (D)
- FEMA Number 2006
- Acetic acid, semiconductor grade MOS PURANAL(TM) (Honeywell 17926)
- actic acid
- Acetic Acid Glacial HPLC Grade
- Kyselina octova [Czech]
- MeCOOH
- Acetic acid, diluted
- acetic-acid
- Acetic acid, for HPLC, >=99.8%
- Glacial acetate
- CH3-COOH
- ACETIC ACID [FHFI]
- Shotgun
- Acido acetico [Italian]
- methane carboxylic acid
- EC 200-580-7
- Acetic acid, Glacial USP grade
- Acetasol
- Acidum aceticum glaciale
- Acetic acid, >=99.7%, suitable for amino acid analysis
- Acetic acid,glacial
- Acetic acid, ACS reagent, >=99.7%
- for LC-MS
- Q40Q9N063P
- ACETICUM ACIDUM [HPUS]
- Aceticum acidum
- Bifido Selective Supplement B, for microbiology
- INS No. 260
- UNII-Q40Q9N063P
- AKOS000268789
- ACETIC ACID [VANDF]
- 77671-22-8
- bmse000817
- Carboxymethyl radical
- HSDB 40
- CAS-64-19-7
- Glacial acetic acid, meets USP testing specifications
- ACETASOL HC COMPONENT ACETIC ACID, GLACIAL
- 10.Methanecarboxylic acid
- acetic acid
- GTPL1058
- Acetic acid, 99.5-100.0%
- Acetic acid, LR, >=99.5%
- Azijnzuur [Dutch]
- NCIOpen2_000659
- CCRIS 5952
- MFCD00036152
- DTXSID5024394
- NSC-112209
- acetic aicd
- ethoic acid
- Acetic acid, puriss., 99-100%
- EN300-18074
- Acetic acid glacial
- ACIDUM ACETICUM [WHO-IP LATIN]
- Acetic acid, >=99.5%, FCC, FG
- STR00276
- Orthoacetic acid
- Essigsaure
- Acetic acid, for luminescence, BioUltra, >=99.5% (GC)
- NSC132953
- EPA Pesticide Chemical Code 044001
- Acetic acid, glacial, electronic grade, 99.7%
- Acetic
- Octowy kwas
- InChI=1/C2H4O2/c1-2(3)4/h1H3,(H,3,4
- Essigsaeure
- Glacial acetic acid (JP18)
- Acetic acid 1000 microg/mL in Acetonitrile
- Acetic acid, purified by double-distillation
- Acetic acid, 99.8%, anhydrous
- Octowy kwas [Polish]
- UN 2789
- Ethylate
- acetyl alcohol
- Methanecarboxylic acid
- E-260
- Acetic acid, of a concentration of more than 10 per cent, by weight, of acetic acid
- Otic Domeboro (Salt/Mix)
- INS-260
- ACETIC-13C2-2-D3 ACID, 97 ATOM % 13C, 97 ATOM % D
- E 260
- DB-085748
- Vinegar
- ACETIC ACID [WHO-DD]
- Acetic acid, Vetec(TM) reagent grade, >=99%
- Acetic acid, glacial [USP:JAN]
- A834671
- Acetasol (TN)
- Acetic acid, ReagentPlus(R), >=99%
- LMFA01010002
- NS00002089
- Acide acetique
- Acetic acid, Glacial, ACS Reagent
- Acetic acid, SAJ first grade, >=99.0%
- Otic Domeboro
- Aci-jel
- NSC-406306
- ACETIC ACID [MI]
- 79562-15-5
- Acetic acid, natural, >=99.5%, FG
- VOSOL HC COMPONENT ACETIC ACID, GLACIAL
- CHEBI:15366
- Acetic acid, analytical standard
- FEMA No. 2006
- Acetic acid-2-13C,d4
- 4-02-00-00094 (Beilstein Handbook Reference)
- Acetic acid, puriss. p.a., ACS reagent, reag. ISO, reag. Ph. Eur., >=99.8%
- Distilled vinegar
- Vinegar (Salt/Mix)
- acetic cid
- Caswell No. 003
- NSC 132953
- ACY
- ethanoic acid
- INS NO.260
- NCIOpen2_000682
- Vosol
- Acetic acid, >=99.7%, for titration in non-aqueous medium
- Acetic acid, UV HPLC spectroscopic, 99.9%
- BDBM50074329
- bmse000857
- CH3CO2H
- bmse000191
- FA 2:0
- Acetic acid, glacial (USP)
- AI3-02394
- NSC-127175
- Glacial acetic acid, United States Pharmacopeia (USP) Reference Standard
- Acetic acid, USP, 99.5-100.5%
- Acetic acid, glacial, >=99.85%
- Ethanoic acid monomer
- +Expand
-
- MFCD00036152
- QTBSBXVTEAMEQO-UHFFFAOYSA-N
- 1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)
- CC(=O)O
Computed Properties
- 60.02110
- 1
- 2
- 0
- 60.021129
- 4
- 31
- 0
- 0
- 0
- 0
- 0
- 1
- -0.2
- nothing
- 0
- 37.3
Experimental Properties
- 0.09090
- 37.30000
- 55
- n20/D 1.371(lit.)
- miscible
- 117-118 °C(lit.)
- 16.2 °C (lit.)
- 15.2 hPa ( 20.0 °C)
73.3 hPa ( 50.0 °C) - Fahrenheit: 104 ° f
Celsius: 40 ° c - 2006 | ACETIC ACID
- alcohol: miscible(lit.)
- Color/Form
- 2.5 (50g/l, H2O, 20℃)
- Soluble in water, ethanol, ether, glycerol, insoluble in carbon disulfide. [16]
- Sensitive to humidity
- 4.74(at 25℃)
- 1.049 g/mL at 25 °C(lit.)
- 10.66 eV
Acetic acid Security Information
- GHS02 GHS05
- AF1225000
- 1
- 8
- S26-S36/37/39-S45-S23-S24/25
- II
- II
- R10; R35
- 8
- C
- UN 1792 8/PG 2
- H226,H314
- P280,P305+P351+P338,P310
- dangerous
- room temp
- II
- 10-35
- Danger
- Yes
- LD50 in rats (g/kg): 3.53 orally (Smyth)
- 4-19.9%(V)
- 8
- 1-8-10
Acetic acid Customs Data
- 29152100
-
China Customs Code:
29152100
Acetic acid Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1R:NaOH, R:O2, C:CuO, S:H2O, 10-20 min, 120-200°C, 1 MPa
Reference
- Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure CelluloseACS Catalysis, 2023, 13(12), 7929-7941,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1C:H2SO4, S:H2O, 1 h, 100°C
Reference
- Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 CatalystCatalysts, 2023, 13(2), 349,
Synthetic Circuit 7
Reaction Conditions
1.1R:NaOH, R:O2, C:Au, C:12304-65-3, 4 h, 60°C, 1 MPa
Reference
- The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acidJournal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1R:NaOH, R:O2, C:Pt, C:TiO2, S:H2O, 110°C, 3 bar
2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14
2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14
Reference
- Investigating Catalytic Properties Which Influence Dehydration and Oxidative Dehydrogenation in Aerobic Glycerol Oxidation over Pt/TiO2Journal of Physical Chemistry C, 2022, 126(37), 15651-15661,
Synthetic Circuit 10
Reaction Conditions
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
Reference
- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compoundsChemRxiv, 2023, From ChemRxiv, 1-14,
Synthetic Circuit 11
Reaction Conditions
1.1R:NaOH, R:O2, C:CuCl, S:H2O, 60 min, 160°C, 5 bar
2.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
3.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
2.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
3.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
Reference
- Catalytic oxidation of native lignin to phenolic monomers: Insight into aldehydes formation and stabilizationCatalysis Communications, 2022, 172, 106532,
Synthetic Circuit 12
Reaction Conditions
1.1R:NaOH, R:O2, C:TiO2, C:Fe, C:Cr, S:H2O, 6 h, 140°C, 1 MPa
Reference
- CrOx decoration on Fe/TiO2 with tunable and stable oxygen vacancies for selective oxidation of glycerol to lactic acidNew Journal of Chemistry, 2022, 46(39), 18744-18750,
Synthetic Circuit 13
Reaction Conditions
1.1R:O2, C:12293-21-9, rt → 160°C; 30 h, 160°C, 3 MPa
Reference
- A combined experimental and theoretical study on vanadium-catalytic oxidation of lignin to produce carboxylic acidsFuel Processing Technology, 2022, 238, 107493,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, rt → 82 °C
1.2 Solvents: Toluene ; 1 h, 20 °C → 80 °C
1.2 Solvents: Toluene ; 1 h, 20 °C → 80 °C
Reference
- Method for synthesizing pimavanserin intermediate, China, , ,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; rt → 0 °C
1.2 Reagents: Ammonia ; 5 - 7 h, 0 - 10 °C; 6 - 10 h, 3 - 5 bar, 10 °C → 50 °C
1.3 Solvents: Toluene ; 20 - 30 °C; 20 - 40 min, 90 - 100 °C
1.2 Reagents: Ammonia ; 5 - 7 h, 0 - 10 °C; 6 - 10 h, 3 - 5 bar, 10 °C → 50 °C
1.3 Solvents: Toluene ; 20 - 30 °C; 20 - 40 min, 90 - 100 °C
Reference
- Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C, World Intellectual Property Organization, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Nickel Solvents: Ethanol ; rt → -10 °C; 6 h; 3 bar, 49 °C; 9 h, 4 bar, 49 °C
1.2 Solvents: Toluene ; 40 °C; 40 °C → 22 °C; 22 °C; 20 min, 22 °C → 95 °C
1.2 Solvents: Toluene ; 40 °C; 40 °C → 22 °C; 22 °C; 20 min, 22 °C → 95 °C
Reference
- Synthesis of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms, United States, , ,
Synthetic Circuit 18
Reaction Conditions
1.1 Catalysts: Nickel Solvents: Ethanol ; rt → -8 °C
1.2 Reagents: Ammonia ; 8 h, -12 - -8 °C; -8 °C → 50 °C
1.3 Reagents: Hydrogen ; 9 h, 4 bar, 48 - 50 °C
1.4 Solvents: Water ; 70 °C
1.2 Reagents: Ammonia ; 8 h, -12 - -8 °C; -8 °C → 50 °C
1.3 Reagents: Hydrogen ; 9 h, 4 bar, 48 - 50 °C
1.4 Solvents: Water ; 70 °C
Reference
- Preparation of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-[4-(2-methylpropyloxy)phenylmethyl]carbamide and its tartrate salt and crystalline forms, World Intellectual Property Organization, , ,
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Ethanol
1.2 -
1.2 -
Reference
- Methods using pimavanserin for treating dementia related psychosis, United States, , ,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Ethanol ; rt
Reference
- Pimavanserin for treating neurodegenerative diseases, World Intellectual Property Organization, , ,
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Ethanol
1.2 -
1.2 -
Reference
- Methods of treating depression, anxiety and sexual dysfunction using the compound pimavanserin, World Intellectual Property Organization, , ,
Synthetic Circuit 23
Synthetic Circuit 24
Synthetic Circuit 25
Reaction Conditions
1.1 Catalysts: Davicat SiAl 3113 Solvents: Water ; 36 bar, 300 °C
Reference
- Processes for conversion of biologically derived mevalonic acid, United States, , ,
Synthetic Circuit 26
Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ; 20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.2 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min
1.3 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ; 20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.4 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min
1.5 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ; 20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.6 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min
1.7 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ; 20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.8 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min
1.9 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ; 20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.10 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min
1.11 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ; 20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.12 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min
1.13 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ; 20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.14 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min
1.15 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ; 20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.16 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min
1.17 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ; 20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.18 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min
1.19 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ; 20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.20 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min
1.21 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ; 20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.22 Reagents: Trifluoroacetic acid Solvents: Water ; 2.5 h, rt
1.2 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min
1.3 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ; 20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.4 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min
1.5 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ; 20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.6 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min
1.7 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ; 20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.8 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min
1.9 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ; 20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.10 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min
1.11 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ; 20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.12 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min
1.13 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ; 20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.14 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min
1.15 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ; 20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.16 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min
1.17 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ; 20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.18 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min
1.19 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ; 20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.20 Reagents: Piperidine Solvents: Dimethylformamide ; 30 min
1.21 Reagents: Diisopropylcarbodiimide , Ethyl 2-cyano-2-(hydroxyimino)acetate Solvents: Dimethylformamide ; 20 min, 0 - 10 °C; 1 - 4 h, 0 - 20 °C
1.22 Reagents: Trifluoroacetic acid Solvents: Water ; 2.5 h, rt
Reference
- Process for preparation of degarelix, China, , ,
Synthetic Circuit 27
Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide , 6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ; 0 - 10 °C; 2 h, 25 - 35 °C
1.2 Reagents: Piperidine Solvents: Dimethylformamide ; 10 min, rt
1.3 Reagents: Diisopropylcarbodiimide , 6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ; 0 - 10 °C; 2 h, 25 - 35 °C
1.4 Reagents: Piperidine Solvents: Dimethylformamide ; 10 min, rt
1.5 Reagents: Diisopropylcarbodiimide , 6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ; 0 - 10 °C; 2 h, 25 - 35 °C
1.6 Reagents: Piperidine Solvents: Dimethylformamide ; 10 min, rt
1.7 Reagents: Diisopropylcarbodiimide , 6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ; 0 - 10 °C; 2 h, 25 - 35 °C
1.8 Reagents: Piperidine Solvents: Dimethylformamide ; 10 min, rt
1.9 Reagents: Diisopropylcarbodiimide , 6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ; 0 - 10 °C; 2 h, 25 - 35 °C
1.10 Reagents: Piperidine Solvents: Dimethylformamide ; 10 min, rt
1.11 Reagents: Diisopropylcarbodiimide , 6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ; 0 - 10 °C; 2 h, 25 - 35 °C
1.12 Reagents: Piperidine Solvents: Dimethylformamide ; 10 min, rt
1.13 Reagents: Diisopropylcarbodiimide , 6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ; 0 - 10 °C; 2 h, 25 - 35 °C
1.14 Reagents: Piperidine Solvents: Dimethylformamide ; 10 min, rt
1.15 Reagents: Diisopropylcarbodiimide , 6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ; 0 - 10 °C; 2 h, 25 - 35 °C
1.16 Reagents: Piperidine Solvents: Dimethylformamide ; 10 min, rt
1.17 Reagents: Diisopropylcarbodiimide , 6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ; 0 - 10 °C; 2 h, 25 - 35 °C
1.18 Reagents: Piperidine Solvents: Dimethylformamide ; 10 min, rt
1.19 Reagents: Diisopropylcarbodiimide , 6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ; 0 - 10 °C; 2 h, 25 - 35 °C
1.20 Reagents: Piperidine Solvents: Dimethylformamide ; 10 min, rt
1.21 Solvents: Dimethylformamide , Pyridine ; cooled; 2 h, 25 - 35 °C
1.22 Reagents: Hydrazine hydrate (1:1) Solvents: Dimethylformamide ; 10 min, rt
1.23 Solvents: Dimethylformamide ; cooled; 2 h, cooled; 24 h, 25 - 35 °C
1.24 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide ; 2 h, 25 - 35 °C
1.25 Reagents: Diisopropylcarbodiimide , 6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ; 0 - 10 °C; 2 h, 25 - 35 °C
1.26 Solvents: Water ; rt
1.2 Reagents: Piperidine Solvents: Dimethylformamide ; 10 min, rt
1.3 Reagents: Diisopropylcarbodiimide , 6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ; 0 - 10 °C; 2 h, 25 - 35 °C
1.4 Reagents: Piperidine Solvents: Dimethylformamide ; 10 min, rt
1.5 Reagents: Diisopropylcarbodiimide , 6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ; 0 - 10 °C; 2 h, 25 - 35 °C
1.6 Reagents: Piperidine Solvents: Dimethylformamide ; 10 min, rt
1.7 Reagents: Diisopropylcarbodiimide , 6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ; 0 - 10 °C; 2 h, 25 - 35 °C
1.8 Reagents: Piperidine Solvents: Dimethylformamide ; 10 min, rt
1.9 Reagents: Diisopropylcarbodiimide , 6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ; 0 - 10 °C; 2 h, 25 - 35 °C
1.10 Reagents: Piperidine Solvents: Dimethylformamide ; 10 min, rt
1.11 Reagents: Diisopropylcarbodiimide , 6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ; 0 - 10 °C; 2 h, 25 - 35 °C
1.12 Reagents: Piperidine Solvents: Dimethylformamide ; 10 min, rt
1.13 Reagents: Diisopropylcarbodiimide , 6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ; 0 - 10 °C; 2 h, 25 - 35 °C
1.14 Reagents: Piperidine Solvents: Dimethylformamide ; 10 min, rt
1.15 Reagents: Diisopropylcarbodiimide , 6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ; 0 - 10 °C; 2 h, 25 - 35 °C
1.16 Reagents: Piperidine Solvents: Dimethylformamide ; 10 min, rt
1.17 Reagents: Diisopropylcarbodiimide , 6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ; 0 - 10 °C; 2 h, 25 - 35 °C
1.18 Reagents: Piperidine Solvents: Dimethylformamide ; 10 min, rt
1.19 Reagents: Diisopropylcarbodiimide , 6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ; 0 - 10 °C; 2 h, 25 - 35 °C
1.20 Reagents: Piperidine Solvents: Dimethylformamide ; 10 min, rt
1.21 Solvents: Dimethylformamide , Pyridine ; cooled; 2 h, 25 - 35 °C
1.22 Reagents: Hydrazine hydrate (1:1) Solvents: Dimethylformamide ; 10 min, rt
1.23 Solvents: Dimethylformamide ; cooled; 2 h, cooled; 24 h, 25 - 35 °C
1.24 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide ; 2 h, 25 - 35 °C
1.25 Reagents: Diisopropylcarbodiimide , 6-Chloro-1-hydroxybenzotriazole Solvents: Dimethylformamide ; 0 - 10 °C; 2 h, 25 - 35 °C
1.26 Solvents: Water ; rt
Reference
- Process for preparation of degarelix acetate, China, , ,
Synthetic Circuit 28
Reaction Conditions
1.1 Reagents: Pyrrolidine Solvents: Dimethylformamide
1.2 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 1 h, 25 ± 5 °C
1.3 Reagents: Pyrrolidine Solvents: Dimethylformamide ; 15 min, rt
1.4 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 1 h, 25 ± 5 °C
1.5 Reagents: Pyrrolidine Solvents: Dimethylformamide ; 15 min, rt
1.6 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 1 h, 25 ± 5 °C
1.7 Reagents: Pyrrolidine Solvents: Dimethylformamide ; 15 min, rt
1.8 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 1 h, 25 ± 5 °C
1.9 Reagents: Pyrrolidine Solvents: Dimethylformamide ; 15 min, rt
1.10 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 1 h, 25 ± 5 °C
1.11 Reagents: Pyrrolidine Solvents: Dimethylformamide ; 15 min, rt
1.12 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 1 h, 25 ± 5 °C
1.13 Reagents: Pyrrolidine Solvents: Dimethylformamide ; 15 min, rt
1.14 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 1 h, 25 ± 5 °C
1.15 Reagents: Pyrrolidine Solvents: Dimethylformamide ; 15 min, rt
1.16 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 1 h, 25 ± 5 °C
1.17 Reagents: Pyrrolidine Solvents: Dimethylformamide ; 15 min, rt
1.18 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 1 h, 25 ± 5 °C
1.19 Reagents: Pyrrolidine Solvents: Dimethylformamide ; 15 min, rt
1.20 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 1 h, 25 ± 5 °C
1.21 Reagents: Pyrrolidine Solvents: Dimethylformamide ; 15 min, rt
1.22 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 30 min, rt
1.23 Reagents: Trifluoroacetic acid ; 0.5 - 40 h, 25 ± 5 °C
1.2 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 1 h, 25 ± 5 °C
1.3 Reagents: Pyrrolidine Solvents: Dimethylformamide ; 15 min, rt
1.4 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 1 h, 25 ± 5 °C
1.5 Reagents: Pyrrolidine Solvents: Dimethylformamide ; 15 min, rt
1.6 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 1 h, 25 ± 5 °C
1.7 Reagents: Pyrrolidine Solvents: Dimethylformamide ; 15 min, rt
1.8 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 1 h, 25 ± 5 °C
1.9 Reagents: Pyrrolidine Solvents: Dimethylformamide ; 15 min, rt
1.10 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 1 h, 25 ± 5 °C
1.11 Reagents: Pyrrolidine Solvents: Dimethylformamide ; 15 min, rt
1.12 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 1 h, 25 ± 5 °C
1.13 Reagents: Pyrrolidine Solvents: Dimethylformamide ; 15 min, rt
1.14 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 1 h, 25 ± 5 °C
1.15 Reagents: Pyrrolidine Solvents: Dimethylformamide ; 15 min, rt
1.16 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 1 h, 25 ± 5 °C
1.17 Reagents: Pyrrolidine Solvents: Dimethylformamide ; 15 min, rt
1.18 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 1 h, 25 ± 5 °C
1.19 Reagents: Pyrrolidine Solvents: Dimethylformamide ; 15 min, rt
1.20 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide ; 1 h, 25 ± 5 °C
1.21 Reagents: Pyrrolidine Solvents: Dimethylformamide ; 15 min, rt
1.22 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ; 30 min, rt
1.23 Reagents: Trifluoroacetic acid ; 0.5 - 40 h, 25 ± 5 °C
Reference
- Improved process for production of degarelix acetate, India, , ,
Synthetic Circuit 29
Reaction Conditions
1.1R:O2, C:Ag, C:ZnO, 20 min
Reference
- Illustrating the Fate of Methyl Radical in Photocatalytic Methane Oxidation over Ag-ZnO by in situ Synchrotron Radiation Photoionization Mass SpectrometryAngewandte Chemie, 2023, 62(32), e202304352,
Synthetic Circuit 30
Reaction Conditions
1.1 Catalysts: Triethylamine Solvents: Dichloromethane ; 0 °C; 22 h, rt
Reference
- Direct Conversion of Sugarcane Bagasse into an Injection-Moldable Cellulose-Based Thermoplastic via Homogeneous Esterification with Mixed Acyl GroupsACS Sustainable Chemistry & Engineering (2021, ACS Sustainable Chemistry & Engineering (2021), 9(17), 5933-5941, 9(17), 5933-5941,
Synthetic Circuit 31
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ; rt; 15 h, reflux
Reference
- Homogeneous acylation of Cellulose diacetate: Towards bioplastics with tuneable thermal and water transport propertiesCarbohydrate Polymers (2019, Carbohydrate Polymers (2019), 206, 674-684, 206, 674-684,
Synthetic Circuit 32
Reaction Conditions
1.1 Reagents: Lithium chloride Solvents: Dimethylacetamide ; overnight, rt; 1 h, 100 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylacetamide ; 100 °C; 6 h, 100 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylacetamide ; 100 °C; 6 h, 100 °C
Reference
- Long/Short Chain Mixed Cellulose Esters: Effects of Long Acyl Chain Structures on Mechanical and Thermal PropertiesACS Sustainable Chemistry & Engineering (2017, ACS Sustainable Chemistry & Engineering (2017), 5(2), 1485-1493, 5(2), 1485-1493,
Synthetic Circuit 33
Reaction Conditions
1.1 Solvents: 1-Butyl-3-methylimidazolium chloride ; 2 h, rt
Reference
- Preparation of cellulose stearate and cellulose acetate stearate in 1-butyl-3-methylimidazolium chlorideKey Engineering Materials (2013, Key Engineering Materials (2013), 559, 105-110, 7 pp., 105-110, 7 pp.,
Synthetic Circuit 34
Reaction Conditions
1.1 1 h, 100 °C
2.1 Reagents: Lithium chloride Solvents: Dimethylacetamide ; overnight, rt; 1 h, 100 °C
2.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylacetamide ; 100 °C; 6 h, 100 °C
2.1 Reagents: Lithium chloride Solvents: Dimethylacetamide ; overnight, rt; 1 h, 100 °C
2.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylacetamide ; 100 °C; 6 h, 100 °C
Reference
- Long/Short Chain Mixed Cellulose Esters: Effects of Long Acyl Chain Structures on Mechanical and Thermal PropertiesACS Sustainable Chemistry & Engineering (2017, ACS Sustainable Chemistry & Engineering (2017), 5(2), 1485-1493, 5(2), 1485-1493,
Synthetic Circuit 35
Reaction Conditions
1.1 Catalysts: Stannous octoate Solvents: 1-Butyl-3-methylimidazolium chloride ; 1.5 - 2 h, 80 °C
2.1 Solvents: 1-Butyl-3-methylimidazolium chloride ; 2 h, rt
2.1 Solvents: 1-Butyl-3-methylimidazolium chloride ; 2 h, rt
Reference
- Preparation of cellulose stearate and cellulose acetate stearate in 1-butyl-3-methylimidazolium chlorideKey Engineering Materials (2013, Key Engineering Materials (2013), 559, 105-110, 7 pp., 105-110, 7 pp.,
Synthetic Circuit 36
Reaction Conditions
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; 20 min, 0 °C
1.2 Solvents: Methanol ; 30 min, 0 °C; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Solvents: Methanol ; 30 min, 0 °C; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Reference
- Mechanism and regioselectivity of the anionic oxidative rearrangement of 1,3-diketones towards all-carbon quaternary carboxylatesChemical Communications (Cambridge, 2019, 55(60), 8844-8847,
Synthetic Circuit 37
Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) ; 6 h, 60 °C
Reference
- Metal chloride-catalyzed acetylation of starch: Synthesis and characterizationInternational Journal of Polymer Analysis and Characterization (2018, International Journal of Polymer Analysis and Characterization (2018), 23(6), 577-589, 23(6), 577-589,
Synthetic Circuit 38
Reaction Conditions
1.1 Reagents: Sodium hydroxide ; 700 s, pH 8, 70 °C; 70 °C → rt
1.2 Reagents: Citric acid ; neutralized, rt
1.2 Reagents: Citric acid ; neutralized, rt
Reference
- Preparation of acetate starch by dry process assisted by microwave radiationHuagong Jishu Yu Kaifa (2015, Huagong Jishu Yu Kaifa (2015), 44(10), 5-9, 44(10), 5-9,
Synthetic Circuit 39
Reaction Conditions
1.1 Solvents: 1-Butyl-3-methylimidazolium chloride ; 1 h, 85 °C
1.2 2 h, 85 °C
1.3 Solvents: Ethanol ; 15 min
1.2 2 h, 85 °C
1.3 Solvents: Ethanol ; 15 min
Reference
- Green synthesis of acetylated maize starch in different imidazolium carboxylate and choline carboxylate ionic liquidsCarbohydrate Polymers (2022, Carbohydrate Polymers (2022), 288, 119353, 288, 119353,
Synthetic Circuit 40
Synthetic Circuit 41
Reaction Conditions
1.1 Reagents: Sulfuric acid ; 5 min, rt; 1 min, 70 °C
Reference
- Effects of acid-ethanol hydrolysis and debranch on acetylated starch and its potential used for curcumin carrierCarbohydrate Polymers (2022, Carbohydrate Polymers (2022), 279, 119019, 279, 119019,
Synthetic Circuit 42
Reaction Conditions
1.1 Solvents: Water ; 12 h, 85 °C
2.1 Reagents: Hydrogen peroxide Catalysts: Copper sulfate Solvents: Water ; 85 °C → 25 °C
2.1 Reagents: Hydrogen peroxide Catalysts: Copper sulfate Solvents: Water ; 85 °C → 25 °C
Reference
- Effects of single-modification/cross-modification of starch on the mechanical properties of new biodegradable compositesRSC Advances (2018, RSC Advances (2018), 8(22), 12400-12408, 8(22), 12400-12408,
Synthetic Circuit 43
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 8.0 - 9.0, 40 °C
1.2 40 °C; 1 h, 40 °C
1.2 40 °C; 1 h, 40 °C
Reference
- Preparation, characterization, and water resistance of cationic acetylated starch-g-poly(styrene-butyl acrylate) surfactant-free emulsionStarch/Staerke (2012, Starch/Staerke (2012), 64(10), 826-834, 64(10), 826-834,
Synthetic Circuit 44
Synthetic Circuit 45
Synthetic Circuit 46
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Copper sulfate Solvents: Water ; 85 °C → 25 °C
Reference
- Effects of single-modification/cross-modification of starch on the mechanical properties of new biodegradable compositesRSC Advances (2018, RSC Advances (2018), 8(22), 12400-12408, 8(22), 12400-12408,
Synthetic Circuit 47
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 5 h, rt
1.2 Solvents: Water
1.2 Solvents: Water
Reference
Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206
ACS Infectious Diseases,
2019,
5(10),
1645-1656
,
Synthetic Circuit 48
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 5 h, rt
1.2 Solvents: Water
1.2 Solvents: Water
Reference
Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206
ACS Infectious Diseases,
2019,
5(10),
1645-1656
,
Synthetic Circuit 49
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Circuit 50
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Circuit 51
Reaction Conditions
1.1 Reagents: Tris(2-carboxyethyl)phosphine Solvents: Water ; 30 min, pH 8, rt
Reference
A protein functionalization platform based on selective reactions at methionine residues
Nature (London,
2018,
562(7728),
563-568
,
Synthetic Circuit 52
Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase Solvents: Water ; 5 d, rt
Reference
Continuous Production of DHA and EPA Ethyl Esters via Lipase-Catalyzed Transesterification in an Ultrasonic Packed-Bed Bioreactor
Catalysts,
2022,
12(4),
,
Synthetic Circuit 53
Synthetic Circuit 54
Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ; 3 d, pH 8.0, rt
1.2 Reagents: Acetic acid Solvents: Water ; pH 4.5, rt
1.2 Reagents: Acetic acid Solvents: Water ; pH 4.5, rt
Reference
Solid-phase synthesis of octreotide acetate
Zhongguo Yaowu Huaxue Zazhi,
2004,
14(1),
33-36
,
Synthetic Circuit 55
Reaction Conditions
1.1 5 mbar, 370 °C → 765 °C
Reference
The interplay between chemistry and heat/mass transfer during the fast pyrolysis of cellulose
Reaction Chemistry & Engineering,
2016,
1(5),
555-566
,
Acetic acid Raw materials
- Lignocellulose
- Trimethylsilyl isocyanate
- Vanillin
- Vanillic acid
- Fmoc-Aph(Hor)-OH (~10% THF)(Degarelix intermediate)
- Fmoc-D-2-Nal-OH
- Fmoc-4-chloro-D-phenylalanine
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid
- Fmoc-d-4-aph(tbu-cbm)-oh
- Borate(1-),tetrafluoro-
- 5,8,11,14,17-Eicosapentaenoicacid
- Fmoc-Phe(4-Cl)-OH
- Fmoc-l-lys(boc, ipr)-oh
- L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-
- 4,7,10,13,16,19-Docosahexaenoicacid
- 1H-Isoindole-1,3(2H)-dione, 2-[[4-(2-methylpropoxy)phenyl]methyl]-
- (2R)-3-4-(carbamoylamino)phenyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid
- D(+)-Mannose
- Fmoc-L-Leu-OH
- (2R,3R,4S,5S)-2,3,4,5-Tetrahydroxyhexanal
- (2R)-2-acetamido-3-(naphthalen-2-yl)propanoic acid
- Vanillyl alcohol
- D(+)-Glucose
- 4-Isobutoxybenzonitrile
- Glycerol
- octadecanoic acid
- D-Fructose
- D(+)-Xylose
- 2,2-diacetyl-indane
- D-Galactose
- L-Dihydroorotic acid
- 2-Bromohexanoic acid
- Stearic anhydride
- D-Glucuronic Acid
- D,L-Mevalonic Acid Lactone
- D-Galacturonic acid
- Fmoc-Pro-OH
- Fmoc-Ser(tBu)-OH
- 2-Methylpropanoic acid
- Fmoc-D-Ala-OH
- Sulfate Lignin
- (4-Isobutoxybenzyl)urea
- Cellulose
- Guaiacol
- Cornstarch
- Lignin
- Hemicellulase
- 2,6-Dimethoxyphenol
- Veratryl alcohol
- Isobutyric anhydride
Acetic acid Preparation Products
- Terephthalic acid (100-21-0)
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- Hexanamide, N-acetyl- (10601-70-4)
- butanedioic acid (110-15-6)
- Maleic acid (110-16-7)
- Fumaric acid (110-17-8)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- 1,1-Dimethyl-2-propen-1-ol (115-18-4)
- Cyclopentanone (120-92-3)
- Vanillin (121-33-5)
- Vanillic acid (121-34-6)
- 4-Ethylphenol (123-07-9)
- 4-Hydroxybenzaldehyde (123-08-0)
- 4-oxopentanoic acid (123-76-2)
- Pyruvic acid (127-17-3)
- Syringaldehyde (134-96-3)
- Acetaldehyde, hydroxy-(9CI) (141-46-8)
- propanedioic acid (141-82-2)
- Oxalic acid (144-62-7)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 2-methoxy-3-methylphenol (18102-31-3)
- methoxy radical (2143-68-2)
- Degarelix (214766-78-6)
- 2-Methyl-1H-indene (2177-47-1)
- Methyl (2229-07-4)
- 4-methyl-5,6-dihydro-2H-pyran-2-one (2381-87-5)
- Schembl21610484 (2407717-17-1)
- Acetosyringone (2478-38-8)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- 4-Ethylguaiacol (2785-89-9)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- Me ester-(E)-5-Hydroxy-3-methyl-2-pentenoic acid (35066-36-5)
- Cellobiosan (35405-71-1)
- 2-Ethyl-4-methylphenol (3855-26-3)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 2-Propanol,1-(1-methylethoxy)- (3944-36-3)
- Aviptadil (40077-57-4)
- 1,2-Dihydroxyindane (4370-02-9)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
- 4-Isobutoxybenzylamine (4734-09-2)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- 1,2,3,4-Tetramethylbenzene (488-23-3)
- Indane (496-11-7)
- Coumaran (496-16-2)
- Apocynin (498-02-2)
- (1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol (498-07-7)
- Lactate (50-21-5)
- Aspirin (50-78-2)
- D(+)-Glucose (50-99-7)
- o-Cymene (527-84-4)
- Trimellic Acid (528-44-9)
- Benzene-1,3,5-tricarboxylic acid (554-95-0)
- 3-Methyl-2-butanone (563-80-4)
- 2,6-Dimethoxytoluene (5673-07-4)
- DL-Glyceraldehyde (56-82-6)
- 1,2,3-Benzenetricarboxylic acid (569-51-7)
- octadecanoic acid (57-11-4)
- (±)-1,2-Propanediol (57-55-6)
- 2,6-Dimethylnaphthalene (581-42-0)
- cis-2-Butene (590-18-1)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- Butanoic acid,2-hydroxy- (600-15-7)
- 2,3-Xylohydroquinone (608-43-5)
- 2-Ethyl Toluene (611-14-3)
- N-Acetyl Acetamide (625-77-4)
- Trimethylacetaldehyde (630-19-3)
- 1,2,3-Trimethoxybenzene (634-36-6)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- Benzoic acid (65-85-0)
- 5-Hydroxymethylfurfural (67-47-0)
- Malic acid (6915-15-7)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- 3-Methyl-3-buten-1-ol (763-32-6)
- 1-Methyl-1H-indene (767-59-9)
- NSC245044 (769-57-3)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- 1,6-Anhydro-β-d-cellotriose (78797-67-8)
- Pyruvaldehyde (78-98-8)
- 2-hydroxyacetic acid (79-14-1)
- Hydroxymalonic Acid (80-69-3)
- 2,4,6-trimethyl-1,3,5-triazine (823-94-9)
- Octreotide (83150-76-9)
- EICOSAPENTAENOIC ACID ETHYL ESTER (84494-70-2)
- Ethyl docosa-4,7,10,13,16,19-hexaenoate (84494-72-4)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- L(+)-Tartaric acid (87-69-4)
- 2-Ethylphenol (90-00-6)
- Cellulose (9004-34-6)
- Guaiacol (90-05-1)
- Cornstarch (9005-25-8)
- 2,6-Dimethoxyphenol (91-10-1)
- 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid (91142-58-4)
- Veratrole (91-16-7)
- 2-Cyclopentenone (930-30-3)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 2-Methoxy-4-methylphenol (93-51-6)
- Indene (95-13-6)
- 2-Methylbutyraldehyde (96-17-3)
- Dihydroxyacetone (96-26-4)
- 1-methylcyclopenta-1,3-diene (96-39-9)
- Isobutyric anhydride (97-72-3)
- 1-(4-Hydroxyphenyl)ethanone (99-93-4)
- 4-Hydroxybenzoic acid (99-96-7)
Acetic acid Related Literature
-
2. Organic chemistry
-
3. Polarography of inorganic compounds in acetic acid–acetic anhydride solutionJ. B. Headridge,D. Pletcher J. Chem. Soc. A 1966 757
-
4. Adsorption of ethanoic acid on zeolites NaY and HYChristopher G. Pope J. Chem. Soc. Faraday Trans. 1996 92 3647
-
5. Organic chemistry
-
Li Jun,Ji Yong-sheng,Huang Guodong,Jin Cheng RSC Adv. 2017 7 46852
-
7. Organic chemistry
-
Qing Zhou,Tingting Wang,Qi Zheng Chem. Educ. Res. Pract. 2015 16 589
-
9. Organic chemistry
-
G. C. Brophy,S. Sternhell,N. M. D. Brown,Ivor Brown,K. J. Armstrong,M. Martin-Smith J. Chem. Soc. C 1970 933